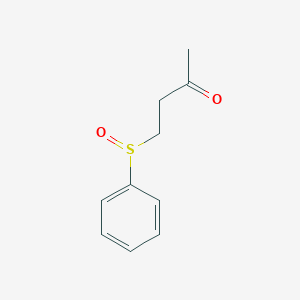
4-(Phenylsulfinyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfinyl)butan-2-one is a compound known for its diverse biological activities. It is derived from marine sources, particularly soft coral, and has been studied for its neuroprotective and anti-inflammatory properties . This compound has garnered attention in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-(Phenylsulfinyl)butan-2-one can be achieved through several routes. One common method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to yield the desired product . Another approach involves the reduction of 4-phenyl-3-buten-2-one using sodium borohydride in ethanol, followed by purification through column chromatography . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Phenylsulfinyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like NBS. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfinyl)butan-2-one involves several molecular targets and pathways. It has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through histone acetylation . This epigenetic regulation plays a crucial role in modulating gene expression and inflammatory responses. Additionally, the compound’s neuroprotective effects are attributed to its ability to reduce the expression of inflammatory markers like TNF-α, COX-2, and iNOS .
Comparison with Similar Compounds
4-(Phenylsulfinyl)butan-2-one can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-one: This compound is structurally similar but lacks the sulfinyl group, which significantly alters its chemical properties and biological activities.
4-(Phenylsulfanyl)butan-2-one: This compound has a sulfanyl group instead of a sulfinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
77657-95-5 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-(benzenesulfinyl)butan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-9(11)7-8-13(12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
HNNOPQGAVNGTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

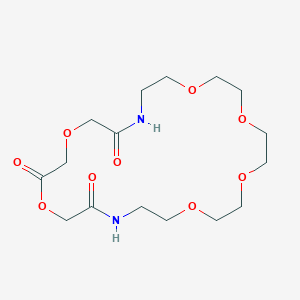
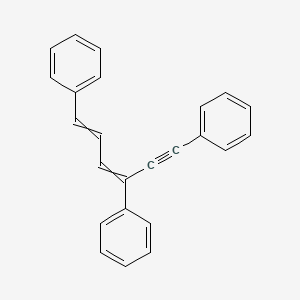
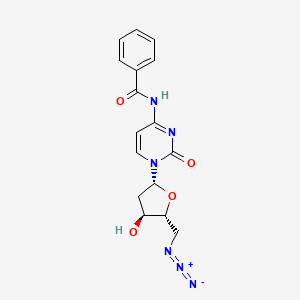
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
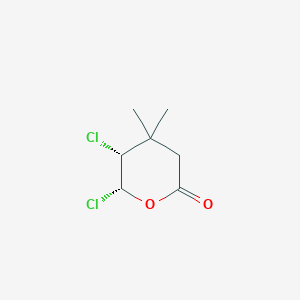
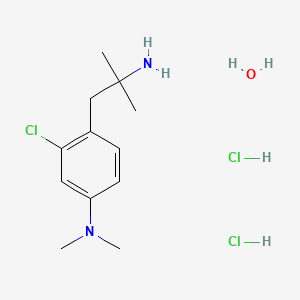
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
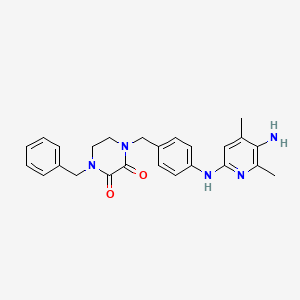
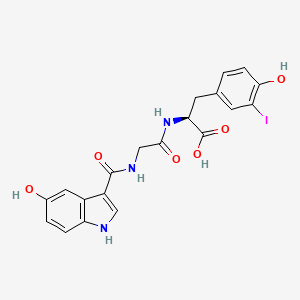
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
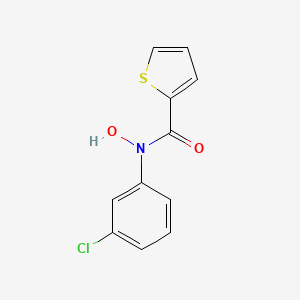
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
